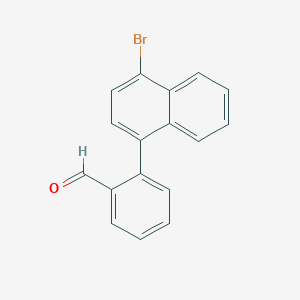

1-Bromo-4-(2-formylphenyl)naphthalene

Descripción

1-Bromo-4-(2-formylphenyl)naphthalene is a brominated naphthalene derivative featuring a bromine atom at the 1-position and a 2-formylphenyl group at the 4-position of the naphthalene core. The compound’s molecular formula is C₁₇H₁₁BrO, with a molecular weight of 311.18 g/mol. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the formyl group enables condensation or nucleophilic addition reactions. This dual functionality makes it a versatile intermediate in organic synthesis and materials science, particularly in the construction of metal-organic frameworks (MOFs) and fluorescent probes .

Propiedades

Fórmula molecular |

C17H11BrO |

|---|---|

Peso molecular |

311.2 g/mol |

Nombre IUPAC |

2-(4-bromonaphthalen-1-yl)benzaldehyde |

InChI |

InChI=1S/C17H11BrO/c18-17-10-9-15(14-7-3-4-8-16(14)17)13-6-2-1-5-12(13)11-19/h1-11H |

Clave InChI |

BFOOAFXDOZSUBN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C=O)C2=CC=C(C3=CC=CC=C32)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 1-bromo-4-(2-formylphenyl)naphthalene and analogous brominated naphthalene derivatives:

Key Observations :

- Electron-withdrawing vs. donating groups : The formyl (-CHO) and trifluoromethyl (-CF₃) groups are electron-withdrawing, enhancing the electrophilicity of the naphthalene ring, whereas methyl (-CH₃) and vinyl (-CH₂CH₂) groups are electron-donating .

- Reactivity : Bromine at the 1-position is a common site for cross-coupling, while substituents at the 4-position dictate secondary reactivity (e.g., aldehyde condensation, radical bromination of -CH₃) .

1-Bromo-4-(2-formylphenyl)naphthalene

Bromination : Selective bromination of naphthalene derivatives using N-bromosuccinimide (NBS) .

Formyl Group Introduction : Oxidation of a methyl or hydroxymethyl group (e.g., Kornblum oxidation) or Suzuki coupling with 2-formylphenyl boronic acid .

Comparison with Other Compounds:

- 1-Bromo-4-(trifluoromethyl)naphthalene : Synthesized via cross-coupling of 4-bromonaphthalene boronic acid with trifluoromethylating reagents .

- 1-Bromo-4-methylnaphthalene : Direct bromination of 4-methylnaphthalene using Br₂ or NBS .

- 1-Bromo-4-(bromomethyl)naphthalene : Achieved via radical bromination of 4-methylnaphthalene followed by NBS treatment .

Physicochemical Properties

Notes:

- The aldehyde group in 1-bromo-4-(2-formylphenyl)naphthalene increases polarity, improving solubility in DMF or THF compared to non-polar analogs .

- Trifluoromethyl groups enhance thermal and chemical stability .

Functional Group Impact :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.